SphK2-IN-2
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Overview
Description
SphK2-IN-2 is a potent and selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P). Sphingosine-1-phosphate is a bioactive lipid that plays a crucial role in various cellular processes, including cell growth, survival, and migration. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, kidney fibrosis, and multiple sclerosis .
Preparation Methods
The synthesis of SphK2-IN-2 involves several steps, including the preparation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to introduce the desired functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring the purity and quality of the final product. This may include the use of advanced techniques such as continuous flow chemistry and process optimization to achieve efficient and cost-effective production .
Chemical Reactions Analysis
SphK2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives of this compound. Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives. Substitution reactions may involve the use of nucleophiles such as halides or amines, resulting in the formation of substituted derivatives .
Scientific Research Applications
SphK2-IN-2 has been extensively studied for its scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the role of sphingosine kinase 2 in various cellular processes and to develop new therapeutic agents targeting this enzyme .
In biology, this compound is used to investigate the role of sphingosine kinase 2 in cell growth, survival, and migration. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in various cancer cell lines. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer, kidney fibrosis, and multiple sclerosis .
In industry, this compound is used in the development of new drugs and therapeutic agents targeting sphingosine kinase 2. It is also used in the production of sphingosine-1-phosphate analogs and derivatives for various applications .
Mechanism of Action
SphK2-IN-2 exerts its effects by inhibiting the activity of sphingosine kinase 2, thereby reducing the production of sphingosine-1-phosphate. Sphingosine-1-phosphate is a bioactive lipid that interacts with various cellular receptors and signaling pathways to regulate cell growth, survival, and migration .
The inhibition of sphingosine kinase 2 by this compound leads to a decrease in sphingosine-1-phosphate levels, which in turn affects various cellular processes. For example, the reduction in sphingosine-1-phosphate levels can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to modulate the expression of various genes and proteins involved in cell growth and survival .
Comparison with Similar Compounds
SphK2-IN-2 is unique in its selectivity and potency as an inhibitor of sphingosine kinase 2. Compared to other similar compounds, this compound has a higher selectivity for sphingosine kinase 2 over sphingosine kinase 1, making it a valuable tool for studying the specific role of sphingosine kinase 2 in various cellular processes .
Similar compounds include other sphingosine kinase inhibitors such as SphK1-IN-1, which selectively inhibits sphingosine kinase 1, and dual inhibitors that target both sphingosine kinase 1 and sphingosine kinase 2. These compounds have different selectivity profiles and potencies, and their effects on cellular processes may vary depending on the specific target and mechanism of action .
Properties
Molecular Formula |
C21H25ClN10O |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
(2S)-2-[[3-[4-[[4-(1-methylpyrazol-4-yl)triazol-1-yl]methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C21H24N10O.ClH/c1-29-12-16(10-24-29)18-13-30(28-26-18)11-14-4-6-15(7-5-14)20-25-19(32-27-20)9-17-3-2-8-31(17)21(22)23;/h4-7,10,12-13,17H,2-3,8-9,11H2,1H3,(H3,22,23);1H/t17-;/m0./s1 |
InChI Key |
UZFFPFSVXJRLCE-LMOVPXPDSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CN(N=N2)CC3=CC=C(C=C3)C4=NOC(=N4)C[C@@H]5CCCN5C(=N)N.Cl |
Canonical SMILES |
CN1C=C(C=N1)C2=CN(N=N2)CC3=CC=C(C=C3)C4=NOC(=N4)CC5CCCN5C(=N)N.Cl |
Origin of Product |
United States |
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